2-(3-Fluoro-5-methylphenyl)ethanamine

Description

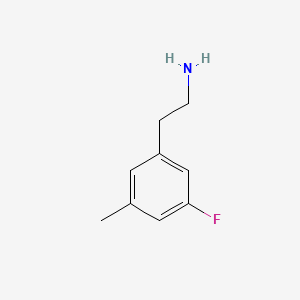

2-(3-Fluoro-5-methylphenyl)ethanamine is a substituted phenethylamine derivative characterized by a fluorine atom at the 3-position and a methyl group at the 5-position of the phenyl ring. The fluorine and methyl substituents are expected to influence its physicochemical properties, including lipophilicity, dipole moment, and metabolic stability, compared to other substituted ethanamines.

Properties

CAS No. |

470663-26-4 |

|---|---|

Molecular Formula |

C9H12FN |

Molecular Weight |

153.20 g/mol |

IUPAC Name |

2-(3-fluoro-5-methylphenyl)ethanamine |

InChI |

InChI=1S/C9H12FN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2-3,11H2,1H3 |

InChI Key |

MALOJBYECSZNLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methylphenyl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with 3-fluoro-5-methylbenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide (PBr3).

Amination: The bromide is reacted with ammonia or an amine to form the desired ethanamine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methylphenyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces secondary or tertiary amines.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-5-methylphenyl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methylphenyl)ethanamine involves its interaction with molecular targets such as receptors and enzymes. The fluorine atom enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. This interaction can lead to various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their substituent patterns:

| Compound Name | Substituents (Phenyl Ring) | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|---|

| 2-(3-Fluoro-5-methylphenyl)ethanamine | 3-F, 5-CH₃ | C₉H₁₂FN | 153.20 | Fluorine and methyl groups |

| 2-(3-Chloro-5-fluorophenyl)ethanamine | 3-Cl, 5-F | C₈H₉ClFN | 173.62 | Halogenated (Cl, F) substituents |

| 2-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)ethylamine | Benzo[1,3]dioxole with 2,2-F | C₉H₉F₂NO₂ | 201.17 | Difluorinated benzodioxole ring |

| 25I-NBOMe (2C-I-NBOMe) | 4-I, 2,5-OCH₃, N-benzyl | C₁₈H₂₁INO₃ | 426.27 | Methoxy and iodine substituents |

Physicochemical Properties

Molecular Descriptors and Electronic Effects

Evidence from quantum molecular modeling studies on substituted phenethylamines (e.g., 2C-B, 25B-NBOMe) highlights the following trends :

- Electron-Withdrawing Groups (e.g., F, Cl): Increase dipole moment and reduce HOMO-LUMO gap energy, enhancing electrophilicity. For example, fluorine in this compound likely increases its polarity compared to non-halogenated analogs.

- Electron-Donating Groups (e.g., CH₃) : Methyl groups decrease chemical hardness, making the compound more reactive. The 5-CH₃ group in the target compound may enhance lipophilicity compared to methoxy-substituted analogs like 2C-H (2,5-dimethoxy).

Metabolic Stability

Fluorinated compounds like this compound are typically more resistant to oxidative metabolism due to the strength of the C-F bond. This contrasts with methoxy-substituted analogs (e.g., 25I-NBOMe), which undergo rapid O-demethylation as a primary metabolic pathway .

Receptor Interactions

The 3-F and 5-CH₃ groups may modulate receptor binding differently compared to iodine or bromine in 25I-NBOMe or 2C-B, respectively.

Toxicity and Metabolic Pathways

Fluorine substitution often reduces toxicity by blocking metabolic activation pathways. However, methyl groups may introduce hepatotoxic metabolites via CYP450-mediated oxidation, a concern observed in some alkyl-substituted phenethylamines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.